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Compound of Interest

Compound Name: MeOSuc-AAPV-CMK

CAS No.: 65144-34-5

Cat. No.: B1663094

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MeOSuc-AAPV-CMK (Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a potent,

irreversible, and cell-permeable inhibitor of serine proteases, primarily targeting neutrophil

elastase (NE). It also demonstrates inhibitory activity against cathepsin G and proteinase 3.[1]

[2][3] Neutrophil elastase is a key mediator in the inflammatory cascade and tissue destruction

associated with various pathological conditions.[4][5] Its excessive activity is implicated in

diseases such as acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), cystic

fibrosis, and rheumatoid arthritis.[4][6] By inhibiting neutrophil elastase, MeOSuc-AAPV-CMK
serves as a valuable tool for investigating the roles of this protease in disease pathogenesis

and for evaluating the therapeutic potential of neutrophil elastase inhibition in preclinical animal

models.

These application notes provide detailed protocols and guidelines for the formulation and

administration of MeOSuc-AAPV-CMK in animal studies, with a focus on a representative

acute lung injury model.
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Product Information and Storage
Characteristic Description

Molecular Formula C22H35ClN4O7

Molecular Weight 503.0 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO, DMF, and ethanol

Storage (Powder) Store at -20°C for up to 1 year.

Storage (Stock Solution)

Aliquot and store at -80°C for up to 6 months or

-20°C for up to 1 month. Avoid repeated freeze-

thaw cycles.

Formulation for Animal Studies
The appropriate formulation for MeOSuc-AAPV-CMK will depend on the route of administration

and the specific experimental design. It is crucial to prepare fresh solutions for in vivo studies to

ensure optimal activity.

Preparation of Stock Solution
A high-concentration stock solution in a suitable organic solvent is typically prepared first.

Recommended Solvent: Dimethyl sulfoxide (DMSO)

Procedure:

Allow the powdered MeOSuc-AAPV-CMK to warm to room temperature before opening

the vial.

Prepare a 100 mM stock solution by dissolving the appropriate amount of MeOSuc-AAPV-
CMK in high-quality, anhydrous DMSO. For example, to prepare 1 ml of a 100 mM

solution, dissolve 50.3 mg of the compound in 1 ml of DMSO.

Vortex briefly to ensure complete dissolution.
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Aliquot the stock solution into smaller volumes and store at -80°C.

Formulations for Administration
3.2.1. Intraperitoneal (IP) Injection

For systemic administration, a common formulation involves diluting the DMSO stock solution

in a vehicle such as corn oil.

Vehicle: DMSO and Corn Oil (e.g., 10:90 ratio)

Example Preparation (for a 2.5 mg/mL final concentration):

Prepare a 25 mg/mL intermediate stock solution in DMSO.

To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution

to 900 µL of sterile corn oil.

Mix thoroughly by vortexing to obtain a clear solution or a fine suspension. This

formulation is ready for administration to animals.[1]

3.2.2. Oral Administration

For oral gavage, MeOSuc-AAPV-CMK can be suspended in a vehicle like 0.5%

carboxymethylcellulose sodium (CMC-Na).

Vehicle: 0.5% CMC-Na in sterile water

Example Preparation (for a 2.5 mg/mL suspension):

Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile

distilled water.

Add 250 mg of powdered MeOSuc-AAPV-CMK to 100 mL of the 0.5% CMC-Na solution.

Mix thoroughly to create a homogenous suspension. This formulation is ready for oral

administration.[1]

3.2.3. Intratracheal (IT) Instillation
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For direct lung delivery, the compound can be diluted in sterile saline.

Vehicle: Sterile, pyrogen-free saline (0.9% NaCl)

Procedure:

Thaw an aliquot of the DMSO stock solution.

Dilute the stock solution to the desired final concentration in sterile saline immediately

before use. The final concentration of DMSO should be kept low (ideally below 1%) to

minimize solvent-related lung injury.

Signaling Pathway of Neutrophil Elastase in
Inflammatory Disease
The following diagram illustrates the central role of neutrophil elastase in the pathogenesis of

inflammatory diseases like COPD and its downstream effects, which can be mitigated by

MeOSuc-AAPV-CMK.
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Caption: Neutrophil Elastase Signaling Cascade.

Experimental Protocols
The following is a representative protocol for evaluating the efficacy of MeOSuc-AAPV-CMK in

an acute lung injury model. Note: This is an example protocol and should be optimized for
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specific experimental conditions and institutional guidelines.

Example Protocol: Acute Lung Injury in Hamsters
This protocol is adapted from studies investigating inflammatory lung injury.

5.1.1. Experimental Workflow

Animal Acclimatization
(1 week)

Randomization into Groups
(Vehicle, MeOSuc-AAPV-CMK, etc.)

Pre-treatment with MeOSuc-AAPV-CMK
or Vehicle (e.g., Intratracheal)

Induction of Lung Injury
(e.g., Intratracheal LPS or Silica)

Monitoring of Animals
(24-48 hours)

Endpoint Collection:
Bronchoalveolar Lavage (BAL)

Lung Tissue

Analysis:
Cell Counts, Cytokines,

Histopathology
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Click to download full resolution via product page

Caption: In Vivo Acute Lung Injury Experimental Workflow.

5.1.2. Materials

MeOSuc-AAPV-CMK

DMSO (cell culture grade)

Sterile, pyrogen-free saline (0.9% NaCl)

Lipopolysaccharide (LPS) or crystalline silica

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

Male Syrian golden hamsters (80-100g)

Animal intubation platform and laryngoscope

Microsyringe for instillation

5.1.3. Procedure

Animal Acclimatization: House animals in a controlled environment for at least one week

prior to the experiment with free access to food and water.

Preparation of Reagents:

Prepare the MeOSuc-AAPV-CMK formulation for intratracheal instillation by diluting the

DMSO stock in sterile saline to the desired concentration (e.g., 1 mg/mL). The final DMSO

concentration should be below 1%.

Prepare the lung injury-inducing agent (e.g., LPS at 5 mg/kg or silica at 20 µ g/hamster ) in

sterile saline.

Animal Groups:

Group 1: Saline Control (intratracheal saline)
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Group 2: Vehicle + Injury (intratracheal vehicle followed by injury agent)

Group 3: MeOSuc-AAPV-CMK + Injury (intratracheal MeOSuc-AAPV-CMK followed by

injury agent)

Administration:

Anesthetize the hamster using the chosen anesthetic.

Place the animal on the intubation platform.

Visualize the trachea using a laryngoscope and intratracheally instill 150 µL of the

MeOSuc-AAPV-CMK formulation or vehicle using a microsyringe.

Allow the animal to recover. After a set pre-treatment time (e.g., 30 minutes to 1 hour), re-

anesthetize the animal and instill the injury-inducing agent in a similar manner.

Post-Procedure Monitoring: Monitor the animals for signs of distress.

Endpoint Collection (e.g., 24 hours post-injury):

Anesthetize the animals deeply.

Perform a bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline into the

lungs to collect BAL fluid.

Euthanize the animal and collect lung tissue for histopathology and other analyses.

Analysis:

BAL Fluid: Perform total and differential cell counts (especially neutrophils). Measure total

protein concentration as an indicator of alveolar-capillary barrier permeability. Analyze

cytokine levels (e.g., TNF-α, IL-6) by ELISA.

Lung Tissue: Fix a portion of the lung tissue in formalin for histological processing (H&E

staining) to assess lung injury (e.g., edema, inflammatory cell infiltration). Homogenize

another portion to measure myeloperoxidase (MPO) activity as a marker of neutrophil

infiltration.
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Representative Data
The following table illustrates the type of quantitative data that can be obtained from an in vivo

study using a neutrophil elastase inhibitor. The data presented here are for illustrative purposes

and are based on findings from studies with similar inhibitors.

Parameter Control Group
Injury + Vehicle

Group

Injury + NE

Inhibitor Group

% Reduction

with Inhibitor

BAL Neutrophil

Count (x10^5

cells/mL)

0.5 ± 0.1 15.2 ± 2.5 5.8 ± 1.2 61.8%

BAL Total Protein

(µg/mL)
150 ± 25 850 ± 110 350 ± 60 58.8%

Lung MPO

Activity (U/g

tissue)

1.2 ± 0.3 10.5 ± 1.8 4.1 ± 0.9 61.0%

Lung Injury

Score

(Histopathology)

0.5 ± 0.2 4.2 ± 0.7 1.8 ± 0.4 57.1%

BAL TNF-α

(pg/mL)
20 ± 5 250 ± 40 90 ± 20 64.0%

Data are

presented as

Mean ± SEM. *p

< 0.05 compared

to the Injury +

Vehicle Group.

Conclusion
MeOSuc-AAPV-CMK is a critical research tool for studying the pathophysiology of

inflammatory diseases driven by neutrophil elastase. The protocols and information provided

herein offer a framework for conducting in vivo animal studies. Researchers should adapt these
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guidelines to their specific experimental needs and adhere to all institutional and national

regulations for animal welfare. Proper formulation and administration are key to obtaining

reliable and reproducible results in preclinical evaluations of neutrophil elastase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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